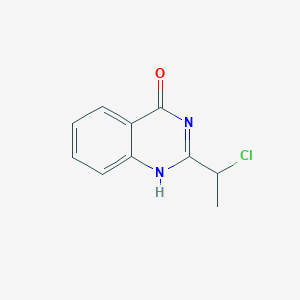

2-(1-chloroethyl)quinazolin-4(3H)-one

Descripción

Overview of Quinazolinone Heterocycles: Structural Diversity and Chemical Significance

Quinazolinones are a class of fused heterocyclic compounds characterized by a benzene (B151609) ring fused to a pyrimidine (B1678525) ring system. nih.gov The quinazolinone structure itself is a bicyclic system containing two nitrogen atoms. ijpsjournal.com There are two primary structural isomers, quinazolin-4(3H)-one and quinazolin-2(1H)-one, with the 4(3H)-isomer being the more common and extensively studied framework in medicinal chemistry. mdpi.comderpharmachemica.com

The significance of the quinazolinone scaffold is underscored by its presence in over 200 naturally occurring alkaloids isolated from various plants, microorganisms, and animals. capes.gov.br This "privileged structure" is known for its stability and its ability to interact with a wide array of biological targets, making it a cornerstone in drug discovery. nih.gov The structural diversity of quinazolinones is achieved through substitutions at various positions of the bicyclic ring, which significantly modulates their biological and chemical properties. ijpsjournal.com This versatility has led to the development of numerous quinazolinone-based compounds with a broad spectrum of pharmacological activities. researchgate.netnih.gov

Specific Importance of 2-Substituted Quinazolinone Derivatives in Organic Synthesis

The synthesis of 2-substituted quinazolin-4(3H)-ones is a well-established area of research, with numerous methodologies developed to access these valuable compounds. Common synthetic strategies often involve the condensation of 2-aminobenzamides or their precursors (like isatoic anhydride) with a variety of reagents such as aldehydes, amides, or nitriles. derpharmachemica.comnih.gov For instance, condensation of 2-aminobenzamide (B116534) with specific aldehydes in a suitable solvent is a straightforward method to produce a diverse range of 2-substituted quinazolin-4(3H)-ones. nih.gov The development of efficient, one-pot, and environmentally friendly synthetic protocols continues to be an active area of investigation, reflecting the high demand for these compounds in various scientific fields. mdpi.com

Research Rationale for Focused Investigation of 2-(1-chloroethyl)quinazolin-4(3H)-one

The specific rationale for a focused investigation into this compound stems from both its synthetic utility and its potential as a biologically active agent. The presence of the 1-chloroethyl group at the 2-position is of particular strategic importance.

From a synthetic chemistry perspective, the chlorine atom on the ethyl side chain represents a reactive leaving group. This makes this compound a valuable intermediate for further chemical elaboration. It can serve as an electrophilic substrate in nucleophilic substitution reactions, allowing for the facile introduction of a wide variety of functional groups (e.g., amines, thiols, azides, alkoxides). This capability enables the generation of extensive libraries of novel 2-substituted quinazolinone derivatives for structure-activity relationship (SAR) studies.

From a medicinal chemistry standpoint, the haloalkyl group suggests potential as a targeted covalent inhibitor. The electrophilic nature of the carbon-chlorine bond allows the molecule to act as an alkylating agent, capable of forming a stable covalent bond with nucleophilic residues (such as cysteine, histidine, or lysine) in the active site of target proteins or enzymes. This mechanism of action is a proven strategy for developing highly potent and selective therapeutic agents. Given that the quinazolinone scaffold is known to interact with numerous biological targets, including kinases and receptors, the combination of this privileged core with a reactive alkylating side chain makes this compound a compelling candidate for screening and development as a potential anticancer, antimicrobial, or anti-inflammatory agent. acs.orgnih.gov

Table 2: Examples of Biological Activities of 2-Substituted Quinazolinone Derivatives

| 2-Substituent Type | Example Biological Activity | Reference |

|---|---|---|

| Aryl | Anticancer, Antileukemic | nih.govnih.gov |

| Styryl | Inhibition of Tubulin Polymerization (Anticancer) | acs.org |

| Aryl with Hydroxyl groups | Antioxidant, Metal-chelating | mdpi.com |

| Benzyl | Antimicrobial | acs.org |

| Hydrazinyl | Antimicrobial (DNA Gyrase Inhibition) | nih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(1-chloroethyl)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-6(11)9-12-8-5-3-2-4-7(8)10(14)13-9/h2-6H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKAESVOOUVGKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2C(=O)N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201286021 | |

| Record name | 2-(1-Chloroethyl)-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201286021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137225-34-4 | |

| Record name | 2-(1-Chloroethyl)-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137225-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Chloroethyl)-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201286021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 1 Chloroethyl Quinazolin 4 3h One and Analogous Halogenated Quinazolinones

Strategic Precursor Preparation for C2-Functionalization

The preparation of precursors suitable for functionalization at the C2 position of the quinazolinone ring is a critical step in the synthesis of the target compounds. This often involves the use of anthranilic acid derivatives, which provide the necessary benzene (B151609) ring and an amino group for the subsequent cyclization reaction.

Acylation and Cyclization of Anthranilic Acid Derivatives

A common and well-established method for the synthesis of the quinazolinone core involves the acylation of anthranilic acid or its derivatives, such as o-aminobenzamides and isatoic anhydride (B1165640). tandfonline.comnih.gov

From Anthranilic Acid and o-Aminobenzamides:

The synthesis often begins with the acylation of anthranilic acid with an appropriate acyl chloride, such as chloroacetyl chloride. This is followed by cyclization, often using a dehydrating agent like acetic anhydride, to form a benzoxazinone (B8607429) intermediate. nih.gov This intermediate can then be reacted with an amine source, like ammonium (B1175870) acetate (B1210297) or hydrazine (B178648) hydrate (B1144303), to yield the desired quinazolinone. nih.gov For instance, anthranilic acid can be condensed with chloro acylchloride to produce N-acyl anthranilic acid, which upon treatment with acetic anhydride, forms the benzoxazinone intermediate. nih.gov Subsequent reaction with hydrazine hydrate or ammonium acetate can lead to fused quinazolinones. nih.gov

Similarly, o-aminobenzamides can be used as starting materials. They can undergo condensation with aldehydes or ketones to form quinazolin-4(3H)-one derivatives. scispace.com This reaction can be catalyzed by various acids or metal catalysts. scispace.comorgchemres.org

From Isatoic Anhydride:

Isatoic anhydride is another valuable precursor for quinazolinone synthesis. tandfonline.comorgchemres.org It can react with nitrogen nucleophiles, followed by cyclocondensation with electrophiles to produce a variety of quinazolinone derivatives. tandfonline.com A one-pot, three-component reaction of isatoic anhydride, an aldehyde, and an amine (or ammonium salt) is a particularly efficient method for synthesizing 2,3-dihydroquinazolin-4(1H)-ones, which can be subsequently oxidized to quinazolin-4(3H)-ones. tandfonline.comresearchgate.net The reaction is often facilitated by a catalyst, which activates the isatoic anhydride towards nucleophilic attack by the amine. tandfonline.com

Introduction of the Chloroethyl Moiety via Halogenation or Halogen-containing Reagents

The introduction of the chloroethyl group at the C2 position is a key step in the synthesis of the target compound. This can be achieved through various halogenation methods or by using reagents that already contain the chloroethyl moiety.

Direct Halogenation:

Direct halogenation of a pre-formed quinazolinone ring can be a viable strategy. Palladium-catalyzed ortho-selective halogenation of quinazolinone scaffolds using N-halosuccinimides (NXS) as both a halogen source and an oxidant has been reported. rsc.orgbohrium.com This method offers high chemo- and regioselectivity. rsc.org

Using Halogen-Containing Reagents:

A more direct approach involves the use of a reagent that already contains the desired chloroethyl group during the cyclization step. For example, reacting an anthranilic acid derivative with a reagent like 2-chloropropionyl chloride would directly introduce the 1-chloroethyl side chain. A similar strategy has been employed using chloroacetyl chloride to synthesize 2-chloromethyl-4(3H)-quinazolinone derivatives. nih.gov Another example involves the reaction of 5-bromoanthranilic acid with 3-chloropropionyl chloride to yield 2-(2-carboxy-4-bromophenylamino)-N-(2-chloroethyl)acetamide, which can then be cyclized. nih.gov

Diverse Cyclization Approaches for Quinazolin-4(3H)-one Ring Construction

The cyclization step is the cornerstone of quinazolinone synthesis, and various methods have been developed to achieve this transformation efficiently.

Conventional and Microwave-Assisted Cyclization Protocols

Conventional Heating:

Traditional methods for quinazolinone synthesis often involve heating the reactants in a suitable solvent for extended periods. scispace.com The Niementowski quinazoline (B50416) synthesis, which involves the reaction of anthranilic acids with amides, is a classic example that typically requires high temperatures and long reaction times. nih.gov

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, including the synthesis of quinazolinones. scispace.comnih.gov Microwave-assisted synthesis often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govbenthamdirect.comresearchgate.net For example, the condensation of anthranilamide with aldehydes or ketones to form quinazolin-4(3H)-ones can be efficiently carried out under microwave irradiation in the absence of a solvent, often with the aid of a catalyst like antimony(III) trichloride (B1173362). scispace.comresearchgate.net The synthesis of 2-chloromethyl-6-nitroquinazolin-4(3H)-one has been successfully achieved using microwave irradiation in an aqueous medium. rsc.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinazolinones

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Often hours to days scispace.comnih.gov | Typically minutes benthamdirect.comresearchgate.net |

| Yields | Can be moderate to good scispace.com | Often higher than conventional methods nih.govbenthamdirect.com |

| Energy Consumption | Higher due to longer heating times | Lower due to shorter reaction times rsc.org |

| By-products | More potential for side reactions | Generally cleaner reactions nih.gov |

| Solvent Use | Often requires organic solvents scispace.com | Can be performed solvent-free or in green solvents scispace.comresearchgate.netrsc.org |

Catalytic Strategies (e.g., Metal-catalyzed, Lewis Acid-catalyzed)

Catalysis plays a crucial role in modern organic synthesis, and the preparation of quinazolinones has greatly benefited from the development of various catalytic systems. rsc.org

Metal-Catalyzed Synthesis:

A wide range of transition metals, including palladium, copper, iron, cobalt, and manganese, have been employed as catalysts for quinazolinone synthesis. nih.govmdpi.comresearchgate.net These catalysts can facilitate various reaction types, such as C-H activation, cross-coupling reactions, and oxidative cyclizations. rsc.orgrsc.org For example, palladium-catalyzed C-H carboxylation of anilides can provide N-acyl anthranilic acids, which are precursors to quinazolinones. acs.org Copper-catalyzed reactions of 2-halobenzamides with nitriles have also been used to construct the quinazolinone ring. organic-chemistry.org Heterogeneous catalysts, such as platinum supported on HBEA zeolite, have been shown to be effective for the direct dehydrogenative synthesis of quinazolinones from o-aminobenzamide and alcohols. rsc.org

Lewis Acid-Catalyzed Synthesis:

Lewis acids are effective catalysts for the synthesis of quinazolinones, often by activating carbonyl groups towards nucleophilic attack. rsc.orgnih.govjsynthchem.com Antimony(III) trichloride (SbCl3) has been used as a Lewis acid catalyst for the condensation of anthranilamide with aldehydes and ketones. scispace.comresearchgate.net Other Lewis acids, such as aluminum chloride (AlCl3) and titanium sulfate (B86663) nanoparticles, have also been utilized. jsynthchem.com A one-pot protocol for the synthesis of quinazolinones from amide-oxazolines has been developed using a Lewis acid in the presence of a base. rsc.orgrsc.orginflibnet.ac.in

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of quinazolinones aims to reduce the environmental impact of chemical processes. magnusconferences.com This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. magnusconferences.commdpi.com

Key aspects of green chemistry in quinazolinone synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or deep eutectic solvents (DES). rsc.orgmdpi.comtandfonline.com

Catalysis: Employing catalysts to improve reaction efficiency and reduce waste, with a focus on recyclable heterogeneous catalysts. rsc.orgnih.gov

Energy Efficiency: Utilizing microwave irradiation or other energy-efficient heating methods to reduce energy consumption. rsc.orgmdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as one-pot, multi-component reactions. orgchemres.orgrsc.org

An example of a green synthetic approach is the use of an acid-functionalized magnetic silica (B1680970) heterogeneous catalyst for the synthesis of quinazolinone derivatives in water at room temperature. nih.gov Another approach involves the metal- and catalyst-free synthesis of quinazolin-4(3H)-ones from o-aminobenzamides and styrenes using a sustainable oxidant. mdpi.comresearchgate.net

Deep Eutectic Solvents (DES) as Reaction Media

The principles of green chemistry have guided the adoption of Deep Eutectic Solvents (DES) as environmentally benign reaction media for the synthesis of quinazolinones. nih.gov DES are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point lower than that of the individual components. Their low toxicity, biodegradability, low cost, and high solvation capacity for organic compounds make them attractive alternatives to conventional volatile organic solvents. nih.gov

A common strategy involves the DES-mediated cyclization of anthranilamides with various aldehydes. nih.gov While the direct synthesis of 2-(1-chloroethyl)quinazolin-4(3H)-one using this method has not been explicitly detailed, the versatility of the reaction with a range of aliphatic aldehydes suggests its potential applicability. rsc.org For instance, the reaction of an anthranilamide with 2-chloropropionaldehyde in a suitable DES could theoretically yield the target compound.

Research has demonstrated the efficacy of various DES systems in quinazolinone synthesis. A combination of choline (B1196258) chloride and urea (B33335) is frequently used and has been shown to act as both a solvent and a catalyst for the reaction. beilstein-journals.org Other studies have employed L-(+)-tartaric acid–choline chloride mixtures, sometimes enhanced with ultrasonic irradiation to expedite the synthesis. nih.gov These methods often result in good to excellent yields and allow for easy product isolation and solvent recycling. nih.govnih.gov

Table 1: Examples of Deep Eutectic Solvent (DES) Systems in Quinazolinone Synthesis

| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Ratio | Temperature (°C) | Application | Reference |

| L-(+)-Tartaric Acid | Choline Chloride | 1:2 | Room Temp | Synthesis of bis-quinazolinones under ultrasound | nih.gov |

| L-(+)-Tartaric Acid | N,N'-dimethylurea (DMU) | 3:7 | 90 | Synthesis of spirodihydroquinazolines | nih.gov |

| Choline Chloride | Urea | 1:2 | 80-100 | Synthesis of various quinazolinone derivatives | beilstein-journals.org |

| p-Toluene Sulfonic Acid | Choline Chloride | 2:1 | N/A | Catalyst for dihydropyrimidinone synthesis (related heterocycles) | beilstein-journals.org |

Solvent-Free and Catalyst-Free Methodologies

In pursuit of highly efficient and atom-economical processes, solvent-free and catalyst-free methodologies for quinazolinone synthesis have been developed. These reactions, often facilitated by microwave irradiation or thermal heating, align with green chemistry principles by minimizing waste. rsc.orgnih.gov

One prevalent solvent-free approach involves the multicomponent reaction of isatoic anhydride, an amine, and an orthoester. rsc.org Heating these components together, either conventionally or under microwave conditions, can produce 2,3-disubstituted quinazolin-4(3H)-ones in excellent yields. rsc.org By using ammonium acetate in place of a primary amine, 2-substituted quinazolin-4(3H)-ones can be formed.

Another established solvent-free method reacts anthranilic acid with various amides in the presence of a solid support like montmorillonite (B579905) K-10 clay, which can be recovered and reused. acs.orgresearchgate.netresearchgate.net The reaction mixture is heated, and upon completion, the product is extracted, yielding clean products with high efficiency. researchgate.net While these methods provide general access to 2-substituted quinazolinones, their application to generate the 2-(1-chloroethyl) substituent would depend on the choice of a suitable C2 precursor.

Table 2: Examples of Solvent-Free Quinazolinone Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 / Catalyst | Conditions | Product Type | Reference |

| Isatoic Anhydride | Amine | Orthoester | 120°C or MW (140°C) | 2,3-disubstituted quinazolin-4(3H)-ones | rsc.org |

| Anthranilic Acid | Amide (e.g., Nicotinamide) | Montmorillonite K-10 | 150°C | 2-substituted-3H-quinazolin-4-one | researchgate.net |

| Aldehyde | Dimedone | Urea/Thiourea | Microwave | Quinazoline derivatives | nih.gov |

| o-Aminobenzamides | Styrenes | DTBP/p-TsOH (Metal-free) | N/A | Quinazolin-4(3H)-ones | dndi.org |

Chemical Reactivity and Transformations of 2 1 Chloroethyl Quinazolin 4 3h One

Reactions Involving the 1-chloroethyl Side Chain

The primary site of chemical transformation on the 2-(1-chloroethyl)quinazolin-4(3H)-one molecule is the C-1 of the ethyl group. The chlorine atom, being a good leaving group, facilitates several important reaction pathways.

The electrophilic carbon of the chloroethyl group is prone to nucleophilic substitution, proceeding through either an SN1 or SN2 mechanism depending on the reaction conditions and the nature of the nucleophile. The proximity of the quinazolinone ring system can influence the reaction pathway, potentially stabilizing a carbocation intermediate in an SN1 reaction.

A variety of nucleophiles can displace the chloride ion, leading to a diverse range of substituted quinazolinone derivatives. The reaction involves the attack of a nucleophile on the carbon atom bearing the chlorine, resulting in the cleavage of the C-Cl bond and the formation of a new bond between the carbon and the nucleophile. Research on analogous halo-substituted quinazolinones demonstrates that this is a common and efficient transformation. For instance, studies on similar quinazolinone structures with chloro-alkyl side chains show successful substitution with both oxygen- and nitrogen-based nucleophiles. nih.govmdpi.com

The versatility of the chloroethyl side chain as a synthetic handle is highlighted by its ability to form various new carbon-heteroatom and carbon-carbon bonds.

C-N Bond Formation: Reaction with nitrogen nucleophiles such as primary and secondary amines readily yields amino-substituted derivatives. In a related synthesis, chloro-substituted quinazolinones react with various amines in a heated solvent like THF to produce the corresponding amino-substituted products. nih.gov This provides a direct route to novel quinazolinones with extended side chains containing secondary or tertiary amine functionalities.

C-O Bond Formation: Oxygen nucleophiles, including alkoxides, phenoxides, and carboxylates, can replace the chloride to form ethers and esters, respectively. For example, the reaction of a chloro-substituted quinazolinone with potassium acetate (B1210297) in DMF has been shown to yield the corresponding acetate ester, which can be subsequently saponified to the hydroxy-analog. mdpi.com

C-S Bond Formation: Sulfur nucleophiles, which are known to be particularly potent, can be employed to create thioethers or other sulfur-containing derivatives. libretexts.org Thiolate anions (RS⁻), generated from thiols, readily attack the electrophilic carbon, displacing the chloride and forming a C-S bond. This reaction is analogous to the well-established reactivity of alkyl halides with sulfur nucleophiles. libretexts.org

C-C Bond Formation: While less commonly documented for this specific substrate, the formation of new C-C bonds is theoretically achievable using carbon-based nucleophiles such as organometallic reagents (e.g., Grignard or organocuprate reagents) or enolates. Such reactions would lead to the extension of the carbon skeleton at the 2-position of the quinazolinone ring.

Table 1: Examples of Nucleophilic Substitution Reactions on an Analogous Chloro-Substituted Quinazolinone Scaffold

| Nucleophile | Reagent Example | Bond Formed | Product Type | Reference |

| Amine (N-nucleophile) | Dimethylamine | C-N | 2-(1-(Dimethylamino)ethyl)quinazolin-4(3H)-one | nih.gov |

| Acetate (O-nucleophile) | Potassium Acetate | C-O | 1-(4-Oxo-3,4-dihydroquinazolin-2-yl)ethyl acetate | mdpi.com |

| Thiolate (S-nucleophile) | Sodium Ethanethiolate | C-S | 2-(1-(Ethylthio)ethyl)quinazolin-4(3H)-one | libretexts.org |

In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction (typically E2 mechanism) to form 2-vinylquinazolin-4(3H)-one. This reaction involves the abstraction of a proton from the methyl group of the side chain and the simultaneous expulsion of the chloride leaving group. The result is the formation of a carbon-carbon double bond, creating an unsaturated linkage to the quinazolinone core. This pathway provides a valuable synthetic route to vinyl-substituted quinazolinones, which can serve as monomers for polymerization or as substrates for further functionalization via reactions like addition or cross-coupling.

The chloroethyl group is an effective electrophile that can be attacked by a nucleophile positioned elsewhere on the quinazolinone molecule or on a substituent attached to it. This leads to intramolecular cyclization, a powerful strategy for constructing complex, fused heterocyclic systems.

Intramolecular reactions involving the 2-(1-chloroethyl) group are instrumental in the synthesis of tricyclic and polycyclic quinazolinone derivatives.

Pyrrolo-quinazolinones: The synthesis of pyrrolo[1,2-a]quinazoline derivatives, which are analogs of bioactive natural alkaloids, can be achieved through cyclization strategies. beilstein-journals.org A plausible route involves the initial N-alkylation at the N-3 position with a nucleophilic species, followed by an intramolecular attack on the chloroethyl side chain to form the fused pyrrole (B145914) ring. Numerous synthetic approaches to the pyrrolo[1,2-a]quinazoline framework have been developed, underscoring the significance of this scaffold. nih.govnih.govresearchgate.netresearchgate.net For instance, the cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones demonstrates a related pathway to form the 2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one system. beilstein-journals.org

Pyridazino-quinazolinones: Fused pyridazino-quinazolinone systems, which have been investigated for their potential as anticancer agents, can also be synthesized using the reactivity of the chloroethyl group. nih.gov A synthetic strategy could involve the reaction of this compound with hydrazine (B178648) or a substituted hydrazine. The initial nucleophilic substitution of the chloride by one of the hydrazine nitrogens would be followed by an intramolecular cyclization and subsequent oxidation/aromatization to yield the stable, fused pyridazino[1,6-b]quinazolinone ring system.

Table 2: Potential Intramolecular Cyclization Reactions for Fused Ring Synthesis

| Target Fused System | Proposed Reaction Pathway | Resulting Scaffold | Key References |

| Pyrrolo-quinazolinone | Intramolecular N-alkylation | Pyrrolo[2,1-b]quinazolinone | beilstein-journals.orgresearchgate.net |

| Pyridazino-quinazolinone | Reaction with hydrazine followed by cyclization | Pyridazino[6,1-b]quinazolinone | nih.gov |

Intramolecular Cyclization Reactions Driven by the Chloroethyl Group

Reactivity of the Quinazolin-4(3H)-one Core in the Presence of a C2-Chloroethyl Substituent

The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, and its reactivity has been a subject of extensive study. The presence of the electron-withdrawing chloroethyl group at the C2 position is expected to modulate the electron density of the heterocyclic ring system, thereby influencing its susceptibility to chemical transformations.

Electrophilic and Nucleophilic Reactivity of the Quinazolinone Ring

The quinazolinone ring possesses both electrophilic and nucleophilic centers. The carbonyl group at C4 and the imine-like character of the N1-C2 bond make these positions susceptible to nucleophilic attack. Conversely, the benzene (B151609) portion of the ring can undergo electrophilic substitution, and the N3-H can be deprotonated to form a nucleophilic anion.

While specific studies on the electrophilic and nucleophilic reactions of this compound are not extensively documented, the reactivity can be inferred from related 2-substituted quinazolinones. For instance, the nitrogen atom at position 3 can be alkylated or acylated. Furthermore, the benzene ring can undergo electrophilic substitution reactions such as nitration or halogenation, although the conditions need to be carefully controlled to avoid reactions at the side chain.

Research on related quinazolinones has shown that the C4-carbonyl group can be a site for nucleophilic attack. Additionally, the quinazolinone ring can be subject to chlorination at other positions under certain conditions. For example, the conversion of a quinazolin-4(3H)-one to a 4-chloroquinazoline (B184009) is a known transformation, which then allows for subsequent nucleophilic substitution at the C4 position. mdpi.com

Ring Expansion and Rearrangement Processes

Ring expansion and rearrangement reactions of the quinazolinone core are less common but can be induced under specific conditions, often photochemically or through the use of strong reagents. There is currently no direct evidence in the reviewed literature for ring expansion or rearrangement processes specifically involving this compound. However, related heterocyclic systems are known to undergo such transformations. For instance, the rearrangement of other nitrogen-containing heterocycles has been reported, suggesting that under the right conditions, the quinazolinone ring could potentially undergo skeletal reorganization.

Oxidative and Reductive Manipulations of the Quinazolinone and Side Chain

The quinazolinone ring and the chloroethyl side chain can both be subjected to oxidative and reductive transformations.

The quinazolinone ring itself is relatively stable to oxidation, but the C2-alkyl substituent can be more susceptible. For example, studies on 2-methylquinazolin-4(3H)-ones have shown that the methyl group can be oxidized to an aldehyde. researchgate.net It is plausible that the ethyl group in this compound could undergo similar oxidative cleavage or functionalization under appropriate conditions.

Reductive processes can also be envisioned. The chloroethyl group could potentially be dehalogenated via catalytic hydrogenation. This type of reaction is common for alkyl halides. Furthermore, the quinazolinone ring can be reduced under more forcing conditions. For example, the reduction of a nitro group on the quinazolinone ring to an amino group via hydrogenation has been demonstrated in the synthesis of other quinazolinone derivatives. nih.gov This indicates that the core is stable to certain reductive conditions that can selectively transform a substituent.

The following table summarizes the potential reactivity of this compound based on analogous structures:

| Reaction Type | Substrate/Analog | Reagent(s) | Product Type | Reference |

| Nucleophilic Substitution | 2-(1-bromo-propyl)quinazolin-4(3H)-one | Phenylhydrazine | 2-(1-(2-phenylhydrazinyl)propyl)quinazolin-4(3H)-one | nih.gov |

| Nucleophilic Substitution | 2-Chloroacetyl-amino-quinazolin-4(3H)-one | Various amines | 2-(Aminoacetyl-amino)quinazolin-4(3H)-one derivatives | mdpi.com |

| Condensation | 2-Methylquinazolin-4(3H)-one | Aldehydes | 2-Styrylquinazolin-4(3H)-one derivatives | nih.gov |

| Cyclization | 2-Methyl-quinazolin-4(3H)-one | o-Chlorobenzoyl chloride | Quinolino[2,1-b]quinazolin-5,12(6H)-dione | scirp.org |

| Oxidation | 2-Methyl-quinazolin-4(3H)-one | SeO₂ | 4(3H)-Quinazolinone-2-carboxaldehyde | researchgate.net |

| Reduction | 8-Nitro-quinazolin-4(3H)-one derivative | H₂, Catalyst | 8-Amino-quinazolin-4(3H)-one derivative | nih.gov |

Structure Reactivity Relationships in 2 1 Chloroethyl Quinazolin 4 3h One Chemistry

Influence of the 1-chloroethyl Substituent on the Reactivity Profile of the Quinazolinone Ring

The chlorine atom, being highly electronegative, imparts an electron-withdrawing inductive effect (-I) on the quinazolinone ring system. This effect can modulate the electron density at various positions of the ring, thereby influencing its susceptibility to electrophilic and nucleophilic attack. The presence of the chloroethyl group can enhance the reactivity of the quinazolinone ring toward certain reactions. nih.gov The carbon atom of the chloroethyl group attached to the C2 position of the quinazolinone ring is susceptible to nucleophilic attack, making this compound a useful intermediate for the synthesis of a variety of 2-substituted quinazolinone derivatives. nih.gov

Furthermore, the lactam-lactim tautomerism inherent to the 4(3H)-quinazolinone structure is a key determinant of its reactivity. The presence of a substituent at the 2-position can influence this equilibrium. Specifically, the tautomeric equilibrium can be extended by the generation of an exomethylene carbon, which can enhance the reactivity of the substituted 4(3H)-quinazolinone. nih.gov

Effects of Quinazolinone Core Substituents on the Reactivity of the C-1-chloroethyl Group

Substituents on the benzene (B151609) portion of the quinazolinone core can significantly alter the reactivity of the 1-chloroethyl group at the 2-position. These effects are transmitted electronically through the fused ring system.

Conversely, electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or amino (-NH2) groups decrease the electrophilicity of the 1-chloroethyl side chain. nih.gov This is due to the donation of electron density to the ring system, which is then relayed to the side chain, making the carbon-chlorine bond less polarized and less prone to nucleophilic attack. The position of the substituent also plays a crucial role; for example, a methoxy group has been observed to reduce the reactivity of the quinazolinone ring toward many reactions. nih.gov

The following table summarizes the expected qualitative effects of various substituents on the reactivity of the 1-chloroethyl group:

| Substituent on Quinazolinone Core | Position | Electronic Effect | Expected Effect on C-1-chloroethyl Group Reactivity towards Nucleophiles |

| Nitro (-NO₂) | 6, 7, or 8 | Strong Electron-Withdrawing | Increased |

| Halogen (-Cl, -Br) | 6, 7, or 8 | Electron-Withdrawing | Increased |

| Methoxy (-OCH₃) | 6, 7, or 8 | Electron-Donating | Decreased |

| Amino (-NH₂) | 6, 7, or 8 | Strong Electron-Donating | Decreased |

Correlations between Electronic Structure and Observed Chemical Transformations

The chemical transformations of 2-(1-chloroethyl)quinazolin-4(3H)-one are directly correlated with its electronic structure. Computational methods, such as Density Functional Theory (DFT), are valuable tools for understanding these correlations by analyzing frontier molecular orbitals (HOMO and LUMO). sapub.org

The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's ability to accept electrons. A lower LUMO energy corresponds to a greater susceptibility to nucleophilic attack. Therefore, substituents on the quinazolinone core that lower the LUMO energy are expected to enhance the reactivity of the 1-chloroethyl group in nucleophilic substitution reactions. Electron-withdrawing groups typically lower the LUMO energy.

Conversely, the energy of the Highest Occupied Molecular Orbital (HOMO) relates to a molecule's ability to donate electrons. A higher HOMO energy suggests greater reactivity towards electrophiles. While the primary reactive site for nucleophiles is the 1-chloroethyl group, the quinazolinone ring itself can undergo electrophilic substitution, and the HOMO energy would be a critical parameter in predicting the regioselectivity and rate of such reactions.

Studies on related quinazolinone derivatives have shown that the nature and position of substituents significantly impact the HOMO-LUMO energy gap, which in turn correlates with the molecule's reactivity and biological activity. sapub.org For instance, the introduction of different substituents at the C2 position can lead to variations in the binding affinity to biological targets, which can be rationalized by analyzing the electronic properties of the molecule. nih.gov

The following table illustrates the general correlation between substituent type, electronic properties, and expected reactivity:

| Substituent on Quinazolinone Core | Effect on LUMO Energy | Expected Reactivity of C-1-chloroethyl Group |

| Electron-Withdrawing Group | Lowering | Increased |

| Electron-Donating Group | Raising | Decreased |

Advanced Methodological Approaches and Future Research Directions in 2 1 Chloroethyl Quinazolin 4 3h One Chemistry

Integration of Flow Chemistry and Automated Synthesis for Scalable Production

The transition from laboratory-scale synthesis to industrial production of 2-(1-chloroethyl)quinazolin-4(3H)-one and its derivatives necessitates the adoption of advanced manufacturing technologies. Flow chemistry and automated synthesis platforms are at the forefront of this evolution, offering significant advantages in terms of scalability, reproducibility, and safety. researchgate.netnih.govmit.eduwikipedia.orgchemspeed.com

Flow chemistry, where reactions are performed in continuous-flow reactors, provides precise control over reaction parameters such as temperature, pressure, and reaction time. mit.edu This level of control can lead to higher yields and purities, minimizing the formation of byproducts. For the synthesis of the quinazolinone core, which often involves multi-step sequences, flow chemistry can streamline the process by integrating reaction, separation, and purification steps into a single, continuous operation.

Automated synthesis platforms, often incorporating robotic systems, can perform numerous reactions in parallel, significantly accelerating the process of reaction optimization and library synthesis. researchgate.netnih.govwikipedia.orgchemspeed.com These platforms can be programmed to systematically vary reagents, catalysts, and reaction conditions, allowing for the rapid identification of optimal synthetic routes. The integration of artificial intelligence and machine learning with these platforms is poised to further revolutionize the field by enabling predictive modeling and autonomous optimization of synthetic pathways. researchgate.netchemspeed.com While specific examples for the flow synthesis of this compound are not yet widely reported, the established protocols for the synthesis of 2-alkyl-quinazolin-4(3H)-ones can be readily adapted to these modern technologies.

Table 1: Comparison of Batch vs. Flow Chemistry for Quinazolinone Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Scalability | Challenging, often requires re-optimization | Readily scalable by extending operation time |

| Safety | Higher risk with large volumes of hazardous materials | Improved safety due to smaller reaction volumes |

| Process Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and time |

| Reproducibility | Can be variable between batches | High reproducibility |

| Integration | Difficult to integrate multiple steps | Seamless integration of reaction and purification |

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of this compound and its subsequent functionalization heavily rely on the development of novel and efficient catalytic systems. Research in this area is focused on improving selectivity, increasing reaction rates, and utilizing more environmentally benign and cost-effective catalysts.

Catalyst-controlled selective alkylation of the quinazolinone core is a key strategy for introducing the chloroethyl moiety. wikipedia.orgnih.gov The use of specific catalysts can direct the alkylation to the desired position, avoiding the formation of unwanted isomers. For instance, different metal catalysts can selectively promote mono- or dialkylation of the quinazolinone ring system. nih.gov

The formation of the quinazolinone ring itself can be achieved through various catalytic methods, including the use of:

Copper-catalyzed reactions: Copper catalysts have been employed in cascade reactions to synthesize the quinazolinone scaffold from readily available starting materials. mdpi.com

Ruthenium-catalyzed reactions: Ruthenium complexes have shown high selectivity in the dehydrogenative coupling reactions for quinazolinone synthesis. nih.gov

Bismuth-catalyzed reactions: Bismuth catalysts offer a cost-effective and non-toxic alternative for the oxidative condensation to form 2-substituted quinazolinones. dntb.gov.ua

Iridium-catalyzed reactions: Iridium catalysts have been utilized for C-H activation and cyclization to produce functionalized quinazolinones. umn.edu

The reactivity of the halogenated quinazolinone precursors is a critical factor in these catalytic cycles, with the ease of displacement following the order I > Br > Cl. mdpi.com This highlights the importance of catalyst design in activating less reactive chloro-substituted precursors.

Table 2: Overview of Catalytic Systems for Quinazolinone Synthesis

| Catalyst Type | Reaction Type | Advantages |

| Copper | Cascade Synthesis, Nucleophilic Addition | High efficiency, good functional group tolerance mdpi.comorganic-chemistry.org |

| Ruthenium | Dehydrogenative Coupling | High selectivity, atom economy nih.gov |

| Bismuth | Oxidative Condensation | Cost-effective, low toxicity dntb.gov.ua |

| Iridium | C-H Activation/Cyclization | Mild reaction conditions, stereoselective umn.edu |

| Palladium | Cross-Coupling Reactions | Versatile for C-C and C-heteroatom bond formation researchgate.netmdpi.com |

Computational Design of New Reaction Pathways and Novel Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of molecules like this compound. nih.gov DFT calculations can provide valuable insights into reaction mechanisms, transition state energies, and the stability of intermediates, guiding the experimental design of new synthetic routes and derivatives.

For instance, computational studies can be employed to predict the bond dissociation energy (BDE) of the C-Cl bond in the chloroethyl moiety. umn.eduresearchgate.netstackexchange.comdoubtnut.comdoubtnut.com This information is crucial for designing reactions that selectively cleave this bond while leaving the rest of the molecule intact. Understanding the electronic properties and reactivity of the chloroethyl group allows for the rational design of nucleophilic substitution or cross-coupling reactions.

DFT calculations can also be used to explore the potential energy surface of various reaction pathways, helping to identify the most energetically favorable routes. doubtnut.commdpi.comdoaj.org This can save significant experimental effort by focusing on the most promising reaction conditions. Furthermore, computational screening of virtual libraries of this compound derivatives can help identify candidates with desired electronic and steric properties for specific applications.

Kinetic studies have revealed that the elimination of the halide from 2-haloethyl-substituted quinazolinones proceeds through a prototropic tautomer of the quinazolinone ring. nih.gov This discovery, supported by computational modeling, opens up new avenues for designing enzyme inhibitors and other biologically active molecules based on the alkylation chemistry of this tautomer. nih.gov

Exploration of Cascade and Multicomponent Reactions Involving the Chloroethyl Moiety

Cascade and multicomponent reactions (MCRs) represent highly efficient and atom-economical strategies for the synthesis of complex molecules from simple starting materials in a single pot. windows.netmdpi.comresearchgate.netmdpi.com The exploration of such reactions involving the this compound scaffold holds immense potential for the rapid generation of diverse chemical libraries.

The chloroethyl group can act as a key functional handle to initiate cascade sequences. For example, an initial nucleophilic substitution at the chloroethyl group could be followed by an intramolecular cyclization to construct novel fused heterocyclic systems. The reactivity of the chloroethyl group in such reactions is a subject of ongoing investigation. nih.gov

Multicomponent reactions could be designed to incorporate the this compound as one of the components, leading to the one-pot synthesis of highly functionalized derivatives. The development of MCRs that utilize haloalkyl-substituted heterocycles is an active area of research. dntb.gov.uamdpi.com

Several studies have reported the successful use of cascade and multicomponent reactions for the synthesis of the quinazolinone core itself. researchgate.netmdpi.comnih.gov These methodologies could potentially be adapted to directly install the 2-(1-chloroethyl) side chain during the ring-forming process, further streamlining the synthesis.

Q & A

Q. What are the established synthetic routes for 2-(1-chloroethyl)quinazolin-4(3H)-one?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Stepwise substitution : Reacting 2-aminobenzamide derivatives with chloroethylating agents (e.g., 1-chloroethyl chloride) under basic conditions to introduce the chloroethyl group. Pyridine or DMF is often used as a solvent to stabilize intermediates and promote cyclization .

- Microwave-assisted synthesis : Reduces reaction time from hours (conventional heating) to minutes while improving yields (e.g., 85–92% vs. 70–75% under reflux) .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

Q. How do reaction conditions influence the yield of this compound?

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while pyridine aids in HCl scavenging .

- Temperature : Microwave irradiation (150–200°C) accelerates kinetics compared to conventional heating (80–100°C) .

- Catalysts : Lewis acids (e.g., ZnCl) or bases (e.g., KCO) improve cyclization efficiency .

Q. What are the stability considerations for this compound under storage?

Q. How is the purity of the compound validated for biological testing?

- Chromatographic methods : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .

- Elemental analysis : Confirms C, H, N, and Cl content within ±0.3% of theoretical values .

Advanced Questions

Q. How can microwave irradiation optimize the synthesis of this compound?

Microwave-assisted synthesis reduces reaction time by 60–80% (e.g., 20 minutes vs. 6 hours) and improves yields by 10–15% via uniform heating and enhanced dipole interactions. This method minimizes side reactions like hydrolysis of the chloroethyl group .

Q. What mechanistic insights explain the formation of the quinazolinone ring in this compound?

The reaction proceeds via:

Nucleophilic attack : Hydrazine or amines attack the carbonyl group of a lactone intermediate (e.g., 2-(2-chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one), forming an open-chain amide.

Cyclization : Intramolecular dehydration under heat or acidic conditions yields the fused quinazolinone ring .

Q. How do structural modifications (e.g., substituents at position 3) affect biological activity?

Q. What computational strategies predict the binding affinity of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.